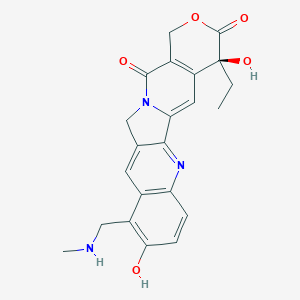
N-Desmethyl Topotecan
Vue d'ensemble
Description
N-Desmethyl Topotecan (NDT) is a primary metabolite of Topotecan, a chemotherapeutic agent used in the treatment of various cancers. Topotecan itself is a semisynthetic derivative of camptothecin, targeting DNA topoisomerase I and preventing DNA replication. The metabolism of Topotecan leads to the formation of NDT, with implications for drug efficacy and metabolism (Bai et al., 2003; Rosing et al., 1997).
Synthesis Analysis
NDT is produced through hepatic N-demethylation of Topotecan. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) with fluorescence detection, have been developed to quantify NDT and Topotecan in plasma, highlighting the metabolic pathway from parent compound to metabolite and its pharmacokinetic implications (Bai et al., 2003).
Molecular Structure Analysis
The molecular structure of NDT, characterized by the loss of a methyl group compared to Topotecan, affects its pharmacological properties. Studies have isolated NDT from biological samples, providing insights into its structure and forming the basis for further pharmacological and toxicological evaluations (Rosing et al., 1997).
Chemical Reactions and Properties
NDT participates in metabolic pathways distinct from Topotecan, including O-glucuronidation. This metabolic route leads to the formation of NDT-O-glucuronide, showcasing the compound's chemical reactivity and the body's efforts to make it more water-soluble for excretion (Rosing et al., 1998).
Physical Properties Analysis
The physical properties of NDT, such as solubility and stability, are crucial for its pharmacokinetic profile. Analytical methods highlight the stability of NDT under various conditions, providing a foundation for understanding its behavior in biological systems and its therapeutic potential (Bai et al., 2003).
Chemical Properties Analysis
The chemical properties of NDT, including its reactivity and interactions with biomolecules, are essential for its pharmacodynamic effects. Studies on its formation and detection underscore the importance of understanding the chemical nature of drug metabolites in developing effective cancer treatments (Rosing et al., 1997).
Applications De Recherche Scientifique
Radiation Potentiation in Cancer Cells : Topotecan, a topoisomerase I inhibitor, enhances the effectiveness of radiation therapy by reducing survival curve shoulders and increasing lethality in cancer cells. This synergy is crucial in cancer treatment strategies (Mattern, Hofmann, McCabe, & Johnson, 1991).
Anticancer Agent Targeting Topoisomerase I : As a potent anticancer agent, N-Desmethyl Topotecan targets nuclear DNA topoisomerase I (TOP1), derived from the alkaloid camptothecin. This targeting mechanism is central to its therapeutic effect in cancer treatment (Pommier, 2006).
Clinical Trial Applications : In phase II clinical trials for solid tumors, Topotecan has shown promise at specific dosages. It's a specific inhibitor of topoisomerase I, essential for DNA replication and transcription (Saltz et al., 1993).
Treatment of Small Cell Lung Carcinoma : N-Desmethyl Topotecan has demonstrated efficacy in treating small cell lung carcinoma, highlighting its role in specific cancer types (Mok et al., 2002).
Mechanism of Action as an Anticancer Agent : Topotecan acts as an uncompetitive inhibitor, binding at the site of DNA cleavage and preventing the religation of the cleaved strand. This mechanism underpins its use as a clinically approved anticancer agent (Staker et al., 2002).
Activity Against Acute Lymphoblastic Leukemia : Topotecan causes rapid apoptotic cell death and improves event-free survival in SCID mouse models of human poor prognosis acute lymphoblastic leukemia, showing its potential in leukemia treatment (Uckun et al., 1995).
Fluorescence Spectral Properties for DNA Interaction Studies : The fluorescence spectral properties of Topotecan can be utilized to study its interaction with DNA, aiding in understanding its mechanism of action at the molecular level (Gryczynski, Gryczynski, Lakowicz, Yang, & Burke, 1999).
Treatment of Ovarian and Cervical Cancers : Topotecan has been used in the treatment of ovarian and cervical cancers, showcasing its application in gynecological malignancies (Congur, Erdem, & Meşe, 2015).
In Vitro Activity Against Human Tumors : It has shown activity against a variety of human tumors, including those resistant to standard antineoplastic agents, in vitro (Burris et al., 1992).
Pharmacokinetic Studies and Drug Disposition : High-performance liquid chromatography (HPLC) methods have enabled the accurate determination of Topotecan and N-desmethyltopotecan in human plasma, urine, and feces. This helps in studying the drug's disposition and elimination routes in patients with malignant solid tumors (Rosing et al., 1999).
Safety And Hazards
Topotecan, the parent compound of N-Desmethyl Topotecan, has been associated with reports of interstitial lung disease . The principal toxicity of topotecan when administered at standard doses is neutropenia, but thrombocytopenia and anemia occur as well, while the nonhematological toxicities are usually mild .
Propriétés
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJOGCYOWLZFL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433015 | |
| Record name | N-Desmethyl Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Topotecan | |
CAS RN |
190710-79-3 | |
| Record name | N-Desmethyl topotecan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190710793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL TOPOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H911D604G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



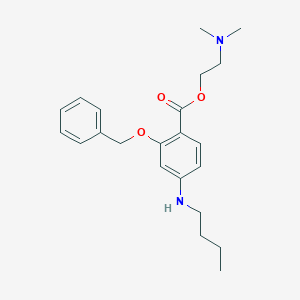




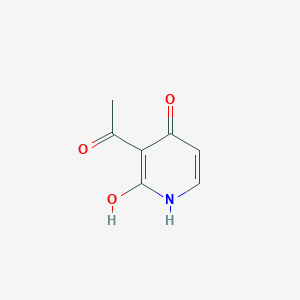

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

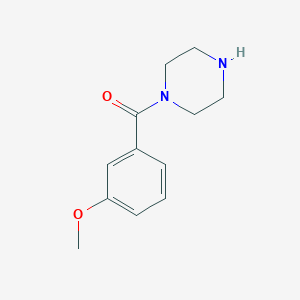
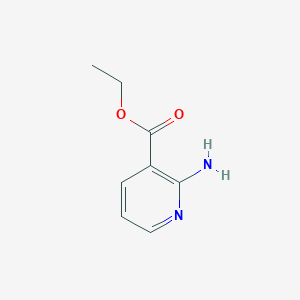
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
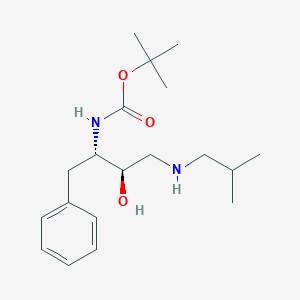
![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)